ethyl 5-{[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-{[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1-methyl-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole ring substituted with various functional groups, making it a valuable molecule for scientific research and industrial applications.
Preparation Methods
The synthesis of ethyl 5-{[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1-methyl-1H-pyrazole-4-carboxylate involves multiple steps, typically starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazones and α-bromo ketones under visible light catalysis . The reaction conditions often include mild temperatures and the use of solvents like ethanol to facilitate the cyclization process. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.
Chemical Reactions Analysis
Ethyl 5-{[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ethyl 5-{[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
Ethyl 5-{[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1-methyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:
4-bromo-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but fewer functional groups.
3-methyl-1-phenyl-1H-pyrazole-5-ol: Another pyrazole compound with different substituents, leading to varied biological activities.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological properties, making it a valuable compound for diverse applications.
Properties
Molecular Formula |
C14H18BrN5O3 |
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Molecular Weight |
384.23 g/mol |
IUPAC Name |
ethyl 5-[3-(4-bromo-3-methylpyrazol-1-yl)propanoylamino]-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C14H18BrN5O3/c1-4-23-14(22)10-7-16-19(3)13(10)17-12(21)5-6-20-8-11(15)9(2)18-20/h7-8H,4-6H2,1-3H3,(H,17,21) |
InChI Key |
NMHVATDNSNPKAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)NC(=O)CCN2C=C(C(=N2)C)Br |
Origin of Product |
United States |
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